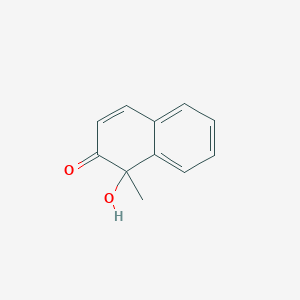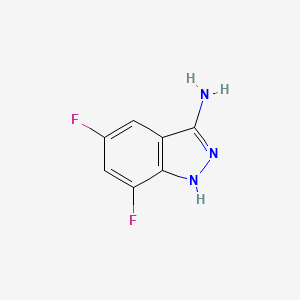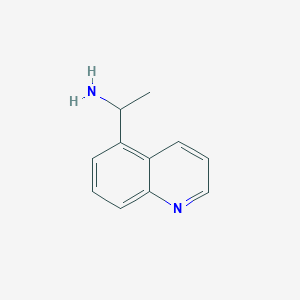
1-(Quinolin-5-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Quinolin-5-yl)ethanamine is an organic compound that features a quinoline ring attached to an ethanamine group The quinoline ring is a heterocyclic aromatic organic compound with a nitrogen atom at position 1
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Quinolin-5-yl)ethanamine can be synthesized through several methods. One common approach involves the reaction of quinoline with ethylamine under specific conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Quinolin-5-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline structure.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
1-(Quinolin-5-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex quinoline-based molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Quinolin-5-yl)ethanamine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the nature of the target molecule.
Comparación Con Compuestos Similares
1-(Quinolin-5-yl)ethanamine can be compared with other quinoline derivatives such as:
Quinoline: The parent compound, which lacks the ethanamine group.
2-(Quinolin-5-yl)ethanamine: A similar compound with the ethanamine group attached at a different position.
Quinolin-5-ylmethanamine: Another derivative with a methanamine group instead of an ethanamine group.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities. Its ethanamine group provides additional sites for chemical modification, making it a versatile building block in synthetic chemistry.
Propiedades
Número CAS |
1083273-83-9 |
|---|---|
Fórmula molecular |
C11H12N2 |
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
1-quinolin-5-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)9-4-2-6-11-10(9)5-3-7-13-11/h2-8H,12H2,1H3 |
Clave InChI |
ZLEHAUWQPBCLBY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C2C=CC=NC2=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


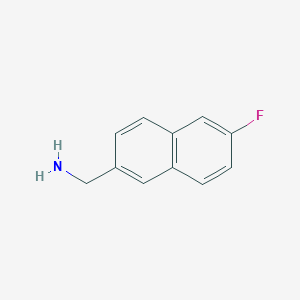
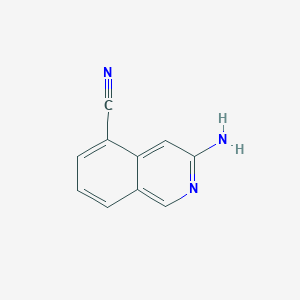
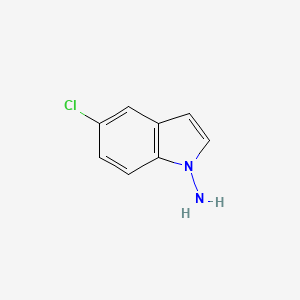
![6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915114.png)
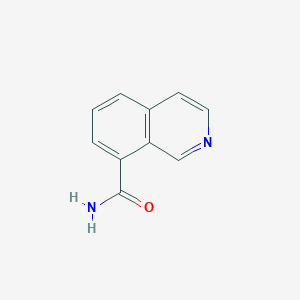
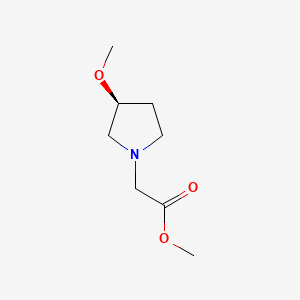
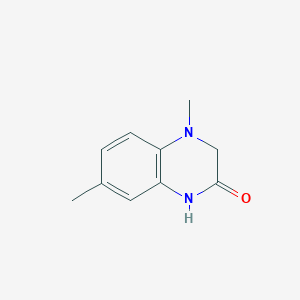
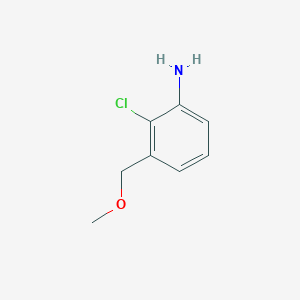
![2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11915134.png)

![6-Fluorobenzo[d]thiazol-4-ol](/img/structure/B11915138.png)
![2-Phenyl-7-azabicyclo[2.2.1]heptane](/img/structure/B11915139.png)
